

Crystal Structure Analysis of O-Allylvanillin: A Technical Guide

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Compound of Interest		
Compound Name:	O-allylvanillin	
Cat. No.:	B1271678	Get Quote

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Abstract

O-allylvanillin, also known as 4-allyloxy-3-methoxybenzaldehyde, is a synthetic organic compound and a derivative of vanillin. It serves as a versatile precursor in the synthesis of various bioactive molecules, including chalcones with potential therapeutic applications. Understanding the three-dimensional arrangement of atoms and molecules in the solid state is crucial for elucidating structure-property relationships, which can inform drug design and materials science. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of O-allylvanillin. While a definitive, publicly available crystal structure for O-allylvanillin could not be located in the course of this review, this document outlines the standardized experimental procedures for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Furthermore, it presents a template for the crystallographic data that would be obtained from such an analysis, offering a framework for the interpretation and presentation of results.

Introduction

The precise spatial arrangement of atoms within a crystalline solid dictates many of its physical and chemical properties, including melting point, solubility, and bioavailability. In the context of drug development, a detailed knowledge of the crystal structure of a molecule is indispensable for understanding its interaction with biological targets. **O-allylvanillin**, with its potential as a building block for pharmacologically active compounds, is a subject of interest for structural



analysis. Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of small molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols Synthesis of O-Allylvanillin

A common method for the synthesis of **O-allylvanillin** is the Williamson ether synthesis, starting from vanillin and an allyl halide.

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Allyl bromide (3-bromoprop-1-ene)
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)
- · Ethyl acetate
- Hexane
- Deionized water
- Magnesium sulfate (anhydrous)

Procedure:

- A mixture of vanillin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) is prepared in anhydrous acetone.
- Allyl bromide (1.2 equivalents) is added dropwise to the stirring suspension at room temperature.
- The reaction mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).



- Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The crude product is dissolved in ethyl acetate and washed sequentially with deionized water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- The resulting residue is purified by column chromatography on silica gel using a hexaneethyl acetate gradient to afford pure **O-allylvanillin**.

Single-Crystal Growth

Obtaining a high-quality single crystal is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing single crystals of organic compounds.

Procedure:

- A saturated solution of purified O-allylvanillin is prepared in a suitable solvent or a mixture
 of solvents (e.g., ethanol, ethyl acetate/hexane).
- The solution is filtered to remove any particulate matter.
- The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.
- Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
- Once crystals of suitable size and quality are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement



The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

- A suitable single crystal of O-allylvanillin is selected and mounted on the goniometer head
 of the diffractometer.
- The diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
- A series of diffraction images are collected as the crystal is rotated.
- The collected data are processed, including integration of the reflection intensities, and corrected for various factors such as Lorentz and polarization effects.
- The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated using software tools to check for consistency and quality.

Data Presentation

The crystallographic data and refinement details for **O-allylvanillin** would be presented in a standardized format as shown in the table below. Please note that the following table is a template, as the specific experimental data for **O-allylvanillin** is not publicly available in the reviewed literature.



Parameter	Value
Empirical Formula	C11H12O3
Formula Weight	192.21
Temperature	e.g., 100(2) K
Wavelength	e.g., 0.71073 Å
Crystal System	e.g., Monoclinic
Space Group	e.g., P21/c
Unit Cell Dimensions	a = value Å, α = 90°
b = value Å, β = value°	
c = value Å, γ = 90°	
Volume	value ų
Z	value
Density (calculated)	value Mg/m³
Absorption Coefficient	value mm ⁻¹
F(000)	value
Crystal Size	e.g., 0.20 x 0.15 x 0.10 mm ³
Theta Range for Data Collection	e.g., 2.00 to 28.00°
Index Danges	h. I. I. a. a. a.
Index Ranges	h, k, I ranges
Reflections Collected	value
Reflections Collected	value
Reflections Collected Independent Reflections	value value [R(int) = value]
Reflections Collected Independent Reflections Completeness to Theta	value value [R(int) = value] e.g., 99.9 %

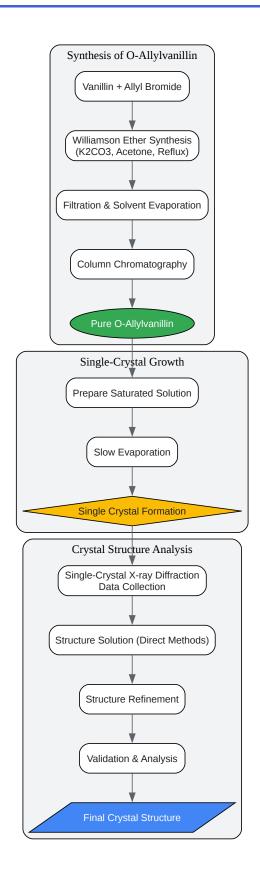


Final R indices [I>2sigma(I)]	R1 = value, wR2 = value
R indices (all data)	R_1 = value, w R_2 = value
Largest Diff. Peak and Hole	values e.Å ⁻³

Visualizations Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of **O-allylvanillin**.





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Caption: Experimental workflow for the synthesis and crystal structure analysis of **O-allylvanillin**.

Conclusion

The determination of the crystal structure of **O-allylvanillin** through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, packing, and intermolecular interactions. This information is fundamental for computational modeling, understanding its reactivity, and for the rational design of new derivatives with enhanced biological activities. The experimental protocols and data presentation framework outlined in this guide provide a comprehensive resource for researchers undertaking the structural characterization of **O-allylvanillin** and related compounds. The successful execution of these methods will contribute to a deeper understanding of the structure-function relationships of this important synthetic intermediate.

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